
ONO-8130
概要
説明
科学的研究の応用
ONO-8130 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of prostaglandin E2 receptors in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving inflammation and pain.
Industry: Utilized in the development of new pharmaceuticals targeting prostaglandin E2 receptors.
作用機序
ONO-8130は、プロスタグランジンE2受容体EP1を選択的に拮抗することにより効果を発揮します。この受容体は、疼痛と炎症の仲介に関与しています。 この受容体を遮断することにより、this compoundは脊髄における細胞外シグナル調節キナーゼのリン酸化を阻害し、それによって疼痛信号と炎症反応を軽減します .
類似の化合物:
SC-19220: 類似の鎮痛作用を持つ別のEP1受容体アンタゴニスト。
AH-6809: EP1を含むプロスタグランジン受容体の非選択的アンタゴニスト。
ONO-8711: 構造と機能が類似していますが、薬物動態特性が異なる化合物.
This compoundの独自性: this compoundは、EP1受容体に対する高い選択性により独自性を持っています。これは、標的とする治療効果を、オフターゲット相互作用を最小限に抑えて実現することを可能にします。 この選択性は、研究と潜在的な臨床応用の両方において、貴重なツールとなっています .
生化学分析
Biochemical Properties
ONO-8130 plays a significant role in biochemical reactions by selectively antagonizing the prostaglandin E2 (PGE2) receptor EP1 . This receptor is involved in various physiological processes, including pain perception and inflammation. This compound exhibits a high affinity for the EP1 receptor with a Ki value of 1.9 nM . It interacts with the receptor by blocking its activation, thereby inhibiting the downstream signaling pathways that mediate pain and inflammation . Additionally, this compound has been shown to suppress pain associated with cyclophosphamide-induced cystitis in mice .
Cellular Effects
This compound influences various cellular processes, particularly those related to pain and inflammation. In cellular models, this compound has been demonstrated to block the phosphorylation of extracellular signal-regulated kinase (ERK) in the L6 spinal cord . This inhibition of ERK phosphorylation is significant because ERK is a key player in cell signaling pathways that regulate pain perception and inflammatory responses . Furthermore, this compound has been shown to relieve bladder pain in mice with cyclophosphamide-induced cystitis, indicating its potential therapeutic effects on cellular functions related to pain and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its selective antagonism of the prostaglandin E2 (PGE2) receptor EP1 . By binding to the EP1 receptor, this compound prevents the activation of this receptor by PGE2, thereby inhibiting the downstream signaling pathways that mediate pain and inflammation . This includes the inhibition of ERK phosphorylation in the L6 spinal cord, which is a critical step in the transmission of pain signals . Additionally, this compound has been shown to block PGE2-induced contraction and eliminate spontaneous tone in guinea pig trachea, further demonstrating its role in modulating physiological responses to pain and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its efficacy in inhibiting pain and inflammation over extended periods . For instance, in mice with cyclophosphamide-induced cystitis, this compound was able to relieve bladder pain and referred hyperalgesia in a dose-dependent manner . The compound’s stability and sustained efficacy make it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at doses ranging from 0.3 to 30 mg/kg has been shown to prevent bladder pain-like behavior and referred hyperalgesia in a dose-dependent manner . Higher doses of this compound (30 mg/kg) were particularly effective in reversing established cystitis-related bladder pain .
Metabolic Pathways
This compound is involved in metabolic pathways related to the prostaglandin E2 (PGE2) signaling axis . By antagonizing the EP1 receptor, this compound disrupts the normal signaling pathways mediated by PGE2, which are involved in the sensitization of peripheral and central nociceptive neurons during inflammation . This disruption leads to a reduction in pain and inflammation, highlighting the compound’s potential as a therapeutic agent for conditions involving PGE2-mediated signaling .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with the EP1 receptor . The compound’s oral bioavailability allows it to be effectively absorbed and distributed throughout the body . In animal models, this compound has been shown to reach the L6 spinal cord, where it inhibits ERK phosphorylation and relieves pain . This distribution pattern is crucial for its therapeutic effects, as it ensures that the compound reaches the target tissues where it can exert its pharmacological actions .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptor, the EP1 receptor . By binding to the EP1 receptor, this compound exerts its effects at the cellular membrane level, where the receptor is located . This localization is essential for the compound’s ability to inhibit receptor activation and downstream signaling pathways . Additionally, the compound’s interaction with the EP1 receptor may involve specific targeting signals or post-translational modifications that direct it to the appropriate cellular compartments .
準備方法
合成ルートと反応条件: ONO-8130は、複数段階の化学プロセスを通じて合成されます反応条件は通常、ジメチルスルホキシドやエタノールなどの有機溶媒の使用を伴い、反応温度は目的の生成物が得られるように注意深く制御されます .
工業生産方法: this compoundの工業生産には、ラボでの合成プロセスのスケールアップが含まれます。 これには、収率と純度を最大化するための反応条件の最適化、およびバッチ間の整合性を確保するための厳格な品質管理対策の実施が含まれます .
化学反応の分析
反応の種類: ONO-8130は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応するスルホキシドとスルホンを形成できます。
還元: 還元反応は、スルホニル基をチオール基に変換できます。
一般的な試薬と条件:
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬が一般的に使用されます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、スルホキシド、スルホン、チオール、および置換された安息香酸誘導体が含まれます .
4. 科学研究への応用
This compoundは、科学研究において幅広い用途を持っています。
化学: さまざまな化学プロセスにおけるプロスタグランジンE2受容体の役割を研究するためのツール化合物として使用されます。
生物学: 炎症や疼痛を含む細胞シグナル伝達経路、特にそれらに及ぼす影響について研究されています。
特性
IUPAC Name |
4-[[6-[2-methylpropyl-[(4-methyl-1,3-thiazol-2-yl)sulfonyl]amino]-2,3-dihydro-1H-inden-5-yl]oxymethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S2/c1-16(2)13-27(34(30,31)25-26-17(3)15-33-25)22-11-20-5-4-6-21(20)12-23(22)32-14-18-7-9-19(10-8-18)24(28)29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXMDBQCUCDLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459841-96-4 | |
| Record name | ONO 8130 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459841964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid (ONO-8130)?
A1: 4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid, commonly known as this compound, acts as a selective antagonist of the prostaglandin EP1 receptor. [, , , ] This means it binds to the EP1 receptor and blocks the binding of its natural ligand, prostaglandin E2 (PGE2). [, ] By inhibiting this interaction, this compound prevents the downstream signaling cascade usually triggered by PGE2 binding to the EP1 receptor.
Q2: What role does the prostaglandin EP1 receptor play in airway smooth muscle contraction?
A2: Research suggests that PGE2, acting through the EP1 receptor, contributes to both the maintenance of basal tone [] and the induction of contractions in guinea pig trachea (GPT), a model often used to study human airway responses. [, ] Antagonizing the EP1 receptor with this compound significantly reduced antigen-induced contractions in GPT, mimicking the effects of cyclooxygenase (COX) inhibition by indomethacin. [] This supports the idea that PGE2, primarily signaling through the EP1 receptor, plays a significant role in antigen-induced airway smooth muscle contraction.
Q3: How does this compound compare to other compounds targeting airway smooth muscle contraction?
A3: While this compound specifically targets the PGE2-EP1 receptor pathway, other classes of drugs, like antihistamines, leukotriene inhibitors (e.g., zileuton), and COX inhibitors (e.g., indomethacin), target different mediators involved in airway smooth muscle contraction. [] Interestingly, combining this compound with antihistamines and zileuton completely abolished antigen-induced contractions in GPT. [] This highlights the potential for synergistic effects when combining this compound with drugs targeting alternative pathways involved in airway constriction.
Q4: Beyond airway smooth muscle, what other potential therapeutic applications are being explored for this compound?
A4: Research indicates that this compound can alleviate bladder pain in mice with cyclophosphamide-induced cystitis. [] Additionally, studies have investigated the compound's potential in treating other conditions, such as diabetes. Research suggests that this compound negates the protective effect of a specific LRH-1 agonist, BL001, against stress-induced beta-cell death, suggesting a role for the PTGS2-PGE2/PTGER1 signaling axis in mediating BL001's beneficial effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



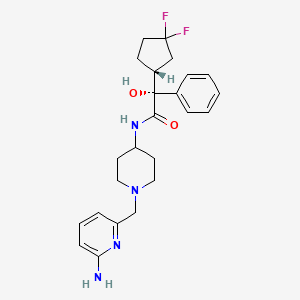
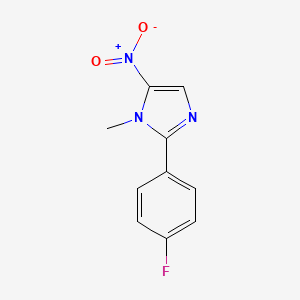

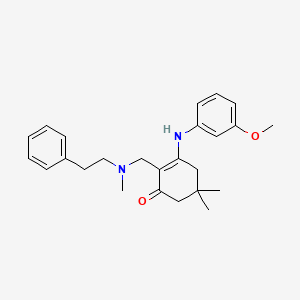
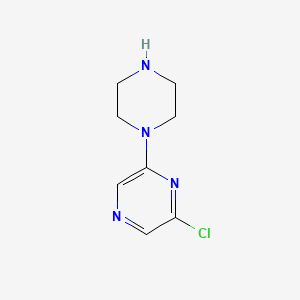
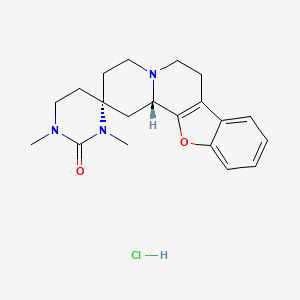


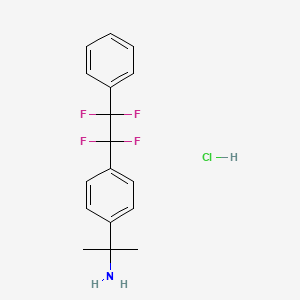
![Pyridinium, 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (1:1)](/img/structure/B1677256.png)
![3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1677257.png)
![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)
![1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid](/img/structure/B1677259.png)
